![molecular formula C16H20N2O3 B5888428 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol](/img/structure/B5888428.png)
5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol
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Overview
Description
5-(Methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol, also known as MQ, is a chemical compound that has shown promising results in scientific research. It belongs to the class of quinoline derivatives and has a molecular formula of C20H24N2O3. MQ has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol is not fully understood. However, it is believed to act by chelating metal ions, inhibiting the activity of enzymes that require metal ions for their function, and reducing oxidative stress. 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol can inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. In vivo studies have shown that 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol can reduce tumor growth, improve liver function, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol in lab experiments is its ability to chelate metal ions. This property makes it a useful tool for studying metal ion-related diseases and their treatment. Another advantage of using 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol is its anti-inflammatory and anti-oxidant properties, which can be used to study the mechanisms of inflammation and oxidative stress-related diseases. However, one of the limitations of using 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol in lab experiments is its potential toxicity. Studies have shown that high doses of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol can be toxic to cells, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the study of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol. One possible direction is the development of anti-cancer drugs based on 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol's ability to inhibit the growth of cancer cells. Another direction is the study of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol's ability to chelate metal ions and its potential use in the treatment of metal ion-related diseases. Additionally, the study of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol's anti-inflammatory and anti-oxidant properties could lead to the development of new treatments for inflammation and oxidative stress-related diseases. Further studies are needed to fully understand the potential of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol in these areas.
Conclusion
In conclusion, 5-(Methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol is a promising compound that has shown potential in various fields of research. Its ability to chelate metal ions, inhibit cancer cell growth, and reduce inflammation and oxidative stress make it a potential candidate for the development of new treatments for metal ion-related diseases, cancer, and inflammation and oxidative stress-related diseases. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol involves the reaction of 8-hydroxyquinoline with formaldehyde and morpholine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol. The synthesis of 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been reported in several studies, and the yield of the product varies depending on the reaction conditions used.
Scientific Research Applications
5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been tested for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. In biochemistry, 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been studied for its ability to chelate metal ions, such as iron and copper. This property makes it a potential candidate for the treatment of metal ion-related diseases, such as Wilson's disease. In pharmacology, 5-(methoxymethyl)-7-(4-morpholinylmethyl)-8-quinolinol has been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
5-(methoxymethyl)-7-(morpholin-4-ylmethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-11-13-9-12(10-18-5-7-21-8-6-18)16(19)15-14(13)3-2-4-17-15/h2-4,9,19H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRVCSFNZGTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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